molecular formula C11H10O2 B1302793 Methyl 1H-indene-3-carboxylate CAS No. 39891-79-7

Methyl 1H-indene-3-carboxylate

Cat. No.: B1302793
CAS No.: 39891-79-7
M. Wt: 174.2 g/mol
InChI Key: MLCZDADAEVAQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H-indene-3-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is particularly interesting due to its unique structure, which includes a fused ring system and a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1H-indene-3-carboxylate can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst to form the indene ring system .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-indene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indene ring.

Scientific Research Applications

Methyl 1H-indene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-indole-3-carboxylate
  • Methyl 1H-indene-2-carboxylate
  • Ethyl 1H-indene-3-carboxylate

Uniqueness

Methyl 1H-indene-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 3H-indene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCZDADAEVAQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375415
Record name Methyl 1H-indene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39891-79-7
Record name Methyl 1H-indene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1H-indene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1H-indene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1H-indene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1H-indene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1H-indene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1H-indene-3-carboxylate
Customer
Q & A

Q1: How is Methyl 1H-indene-3-carboxylate synthesized and what is its relevance in organic electronics research?

A: this compound is synthesized via the Wolff Rearrangement of 2-diazo-1(2H)-naphthalenone when irradiated with 800 nm pulses from an ultrafast laser in a methanol solution. [] This reaction highlights a potential application of the compound in photolithography techniques.

Q2: What are the advantageous properties of the C70 fullerene derivative synthesized from this compound in the context of organic solar cells?

A: The C70 fullerene derivative (H120) derived from this compound exhibits a higher LUMO level compared to the commonly used PC70BM by 0.05 eV. [, ] This difference in energy levels can be beneficial for achieving higher open-circuit voltages in organic solar cells. Furthermore, H120 demonstrates a respectable electron mobility of 6.32 × 10(-4) cm(2) V(-1) s(-1), albeit slightly lower than PC70BM. [, ]

Q3: How does the performance of the C70 fullerene derivative synthesized from this compound compare to established materials in organic solar cell devices?

A: When incorporated into organic photovoltaic devices as an acceptor material, H120 demonstrated promising performance. When paired with donor polymers like P3HT, PBDTTT-C, and PBDTTDPP, the resulting devices achieved power conversion efficiencies of 4.2%, 6.0%, and 6.2%, respectively. [, ] These results highlight the potential of this compound-derived materials for advancing the field of organic solar cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.